Disodium ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

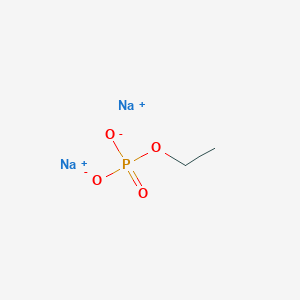

Disodium ethyl phosphate is an organophosphorus compound with the chemical formula Na2C2H5PO4. It is a derivative of phosphoric acid where two sodium ions replace two hydrogen atoms, and an ethyl group is attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium ethyl phosphate can be synthesized through several methods:

Esterification: Ethanol reacts with phosphoric acid to form ethyl phosphate, which is then neutralized with sodium hydroxide to produce this compound.

Direct Neutralization: Phosphoric acid is directly neutralized with sodium ethoxide, resulting in the formation of this compound.

Industrial Production Methods:

Wet Phosphoric Acid Method: This method involves reacting phosphate rock with sulfuric acid to produce phosphoric acid, which is then neutralized with sodium hydroxide and ethanol to form this compound.

Ion Exchange Method: Phosphoric acid is passed through an ion exchange resin, where sodium ions replace hydrogen ions, resulting in the formation of this compound.

Chemical Reactions Analysis

Disodium ethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and ethanol.

Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form phosphoric acid and acetaldehyde.

Substitution: this compound can undergo substitution reactions with halogens, resulting in the formation of halogenated ethyl phosphates.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Halogens like chlorine or bromine.

Major Products Formed:

Hydrolysis: Phosphoric acid and ethanol.

Oxidation: Phosphoric acid and acetaldehyde.

Substitution: Halogenated ethyl phosphates.

Scientific Research Applications

Disodium ethyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, water treatment chemicals, and as a flame retardant.

Mechanism of Action

The mechanism of action of disodium ethyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphate ions, which are essential for various cellular processes, including energy transfer, signal transduction, and nucleic acid synthesis. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions that are crucial for cellular function.

Comparison with Similar Compounds

Disodium ethyl phosphate can be compared with other similar compounds such as:

Disodium hydrogen phosphate: Unlike this compound, disodium hydrogen phosphate does not contain an ethyl group and is primarily used as a buffering agent.

Disodium methyl phosphate: Similar to this compound but with a methyl group instead of an ethyl group, used in different industrial applications.

Disodium phenyl phosphate: Contains a phenyl group and is used in organic synthesis and as a flame retardant.

Uniqueness: this compound is unique due to its ethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing disodium ethyl phosphate?

this compound is typically synthesized via esterification and neutralization reactions. A common approach involves reacting ethyl phosphate with sodium hydroxide under controlled pH conditions. Ensure stoichiometric precision to avoid byproducts, and validate purity using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) . Industrial-scale methods, such as those for disodium phosphate production, may involve aqueous reactions between phosphoric acid and sodium carbonate, but lab-scale synthesis requires careful temperature and pH monitoring .

Q. How do researchers prepare phosphate buffer solutions containing this compound for biochemical assays?

Phosphate buffers are prepared by mixing this compound with its monobasic counterpart (e.g., sodium dihydrogen phosphate) to achieve the desired pH (5.8–7.4). For example, dissolve 15.0 g of disodium hydrogen phosphate (anhydrous) and 1.59 g of potassium dihydrogen phosphate in 500 mL of distilled water. Adjust pH using HCl or NaOH. Note that phosphate buffers may precipitate in ethanol, limiting their use in DNA/RNA precipitation protocols .

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

this compound is highly soluble in water, with solubility influenced by temperature and ionic strength. Stability tests show a shelf life of up to 24 months when stored in airtight containers at room temperature. Avoid exposure to moisture or acidic conditions to prevent hydrolysis. Precipitate formation in ethanol necessitates alternative buffers for alcohol-based protocols .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in extraction protocols using experimental design principles?

Central Composite Design (CCD) is effective for optimizing parameters like ethanol and disodium phosphate concentrations. For instance, in chlorogenic acid extraction, a 2² CCD with axial points can model interactions between variables. Response surface methodology (RSM) helps identify optimal DSP levels that maximize yield while minimizing enzymatic inhibition .

Q. What strategies address contradictions in enzymatic activity data when using this compound buffers?

Phosphate ions can inhibit enzymes like alkaline phosphatase or kinases. If conflicting activity data arise, compare results with alternative buffers (e.g., Tris-HCl). Use kinetic assays to determine inhibition constants (Ki) and validate buffer compatibility with the enzymatic system. Pre-test buffer effects using fluorometric assays .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Electrochemical Detection: ZnO-doped Co3O4 nanorods enable sensitive acetone detection in DSP-containing solutions via I-V techniques .

- HPLC: Pair with UV-Vis or mass spectrometry for quantification. Use phosphate-free mobile phases to avoid interference .

- Fluorometric Assays: Adapt kits for dihydroxyacetone phosphate (DHAP) to detect phosphate derivatives, ensuring specificity with control experiments .

Q. How does this compound interact with organic solvents in multi-phase systems?

In pesticide residue analysis, DSP is used in ethyl acetate-based extraction buffers (pH 7.5) to enhance analyte recovery. However, phase separation may occur; optimize solvent ratios and centrifuge parameters to minimize emulsion formation. Monitor pH stability post-extraction to ensure reproducibility .

Q. Methodological Notes

- Data Validation: Cross-reference results with alternative buffer systems (e.g., borate or citrate) to isolate DSP-specific effects .

- Contamination Control: Use ACS-grade reagents to avoid trace metal interference, especially in enzymatic studies .

- Ethanol Compatibility: Avoid DSP in ethanol-rich solutions; substitute with non-precipitating buffers (e.g., Tris-EDTA) for alcohol-based protocols .

Properties

CAS No. |

17323-83-0 |

|---|---|

Molecular Formula |

C2H7NaO4P |

Molecular Weight |

149.04 g/mol |

IUPAC Name |

disodium;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |

InChI Key |

FEZGJAGXDHXQTG-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCOP(=O)(O)O.[Na] |

Key on ui other cas no. |

17323-83-0 |

Related CAS |

1623-14-9 (Parent) |

Synonyms |

Phosphoric acid ethyldisodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.